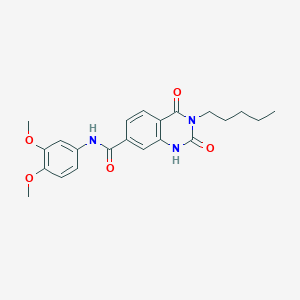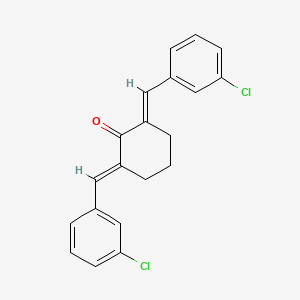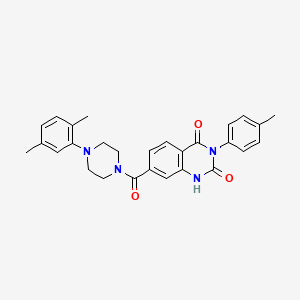![molecular formula C17H13FN2O4S2 B11444698 2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B11444698.png)
2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a phenylsulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and phenylsulfonyl groups via substitution reactions. The final step involves the thiolation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1,3-oxazole: Shares the oxazole ring and fluorophenyl group but lacks the phenylsulfonyl and thioacetamide groups.
4-(Phenylsulfonyl)-1,3-oxazole: Contains the oxazole ring and phenylsulfonyl group but does not have the fluorophenyl and thioacetamide groups.
Thioacetamide derivatives: Compounds with the thioacetamide group but different substituents on the oxazole ring.
Uniqueness
2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13FN2O4S2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13FN2O4S2/c18-12-8-6-11(7-9-12)15-20-16(17(24-15)25-10-14(19)21)26(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H2,19,21) |
InChI Key |
QFGVILPHCQZKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(4-tert-butylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444618.png)
![8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444620.png)
![N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11444639.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11444640.png)
![4-{3-[(3-Chloro-2-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11444648.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444649.png)
![N-[3-(diethylamino)propyl]-10-(4-fluorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide](/img/structure/B11444653.png)
![6-(2-chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11444659.png)
![3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444661.png)
![6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444666.png)
![3-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one](/img/structure/B11444667.png)



